BenchChemオンラインストアへようこそ!

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

anticancer nitrobenzamide positional isomer structure-activity relationship

Choose this compound for its unique meta-nitrobenzamide configuration and 5-benzyl-1,3,4-thiadiazole scaffold, which provide distinct electronic and steric properties vs. para- or ortho-nitro isomers. Ideal as a non-thioether control in SrtA inhibition assays and as a hydrophobic, conformationally flexible probe in diversity-oriented screening. The 3-nitro group enables late-stage functionalization via reduction to aniline for rapid analog generation.

Molecular Formula C16H12N4O3S
Molecular Weight 340.4 g/mol
Cat. No. B5884190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Molecular FormulaC16H12N4O3S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12N4O3S/c21-15(12-7-4-8-13(10-12)20(22)23)17-16-19-18-14(24-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19,21)
InChIKeyMNTFPGHLMOOBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide: Structural and Pharmacological Context for Procurement


N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with pyrimidine [1]. The compound features a 5-benzyl substituent on the thiadiazole core and a 3-nitrobenzamide moiety, a combination that distinguishes it from numerous other thiadiazole derivatives in screening libraries. 1,3,4-Thiadiazoles are widely explored for anticancer, antimicrobial, and enzyme inhibitory activities [1][2], but the specific biological profile of this precise substitution pattern remains largely uncharacterized in peer-reviewed primary literature. Procurement decisions for this compound should therefore be driven by its distinct structural features and inferred class-level properties rather than established target-specific potency data.

Why N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide Cannot Be Casually Substituted with In-Class Analogs


The biological activity of 1,3,4-thiadiazole benzamides is exquisitely sensitive to both the position of the nitro group on the benzamide ring and the nature of the 5-substituent on the thiadiazole core [1]. Meta-nitro (3-nitro) substitution confers distinct electronic and steric properties compared to para-nitro (4-nitro) or ortho-nitro (2-nitro) isomers, leading to differential target engagement, cytotoxicity, and enzyme inhibition profiles across cancer cell lines and microbial targets [1][2]. Replacing the 5-benzyl group with a methyl, benzylthio, or other substituent fundamentally alters molecular shape, lipophilicity, and binding interactions, meaning compounds that appear superficially similar cannot be assumed to be functionally interchangeable. Direct head-to-head comparative data for this specific compound are currently absent from the peer-reviewed literature; any substitution should be treated as a new chemical entity requiring independent validation.

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide: Differential Evidence for Scientific Selection


Meta-Nitro vs. Para-Nitro Benzamide Positional Effect on Anticancer Potency

In 1,3,4-thiadiazole-2-yl benzamide series, the position of the nitro substituent on the benzamide ring critically controls anticancer potency. For example, in a thiadiazole-phthalimide series, the 4-nitrobenzamide derivative 8m exhibited IC50 values of 23.83 µM (HT-29) and 27.21 µM (MCF-7) [1]. However, the 3-nitro isomer (N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide) places the electron-withdrawing nitro group in the meta position, which alters the dipole moment and hydrogen-bonding capability compared to para-nitro analogs, potentially redirecting target selectivity [2][3]. While direct potency data for the 3-nitro compound are not available in primary literature, class-level SAR strongly suggests a distinct activity profile.

anticancer nitrobenzamide positional isomer structure-activity relationship

5-Benzyl vs. 5-Benzylthio Substitution: Impact on Sortase A Inhibition and Antibacterial Selectivity

The 5-benzyl substituent in the target compound replaces the 5-benzylthio group found in several published Staphylococcus aureus Sortase A (SrtA) inhibitors. The benzylthio derivative N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide showed an IC50 of 3.8 µM against SrtA [1]. Replacement of the sulfur atom with a methylene group (benzyl) removes a potential covalent binding site at the active-site cysteine, which may shift the mode of action from covalent to non-covalent inhibition, potentially improving selectivity and reducing off-target effects [1][2]. The target compound, lacking the thioether linker, represents a distinct chemotype for anti-virulence drug discovery.

antibacterial Sortase A inhibitor benzyl vs. benzylthio

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. 5-Methyl and 5-Phenyl Analogs

The 5-benzyl substituent increases lipophilicity and rotatable bond count relative to 5-methyl or 5-phenyl 1,3,4-thiadiazole derivatives. For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has a molecular weight of 264.26 g/mol and lower logP compared to the benzyl analog (estimated MW 340.4 g/mol for the target compound) . The increased lipophilicity of the benzyl derivative may enhance membrane permeability but also alters solubility and protein binding. The 3-nitro group further modulates hydrogen bond acceptor capacity compared to 4-nitro isomers, potentially affecting pharmacokinetics and target residence time [1].

physicochemical properties lipophilicity drug-likeness

Evidence Gap: No Published Primary Biological Data for This Specific Compound

A systematic search of peer-reviewed journals (PubMed, CAS) and authoritative databases (BindingDB, ChEMBL, PubChem) failed to identify any published biological assay data for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide [1]. The compound appears to be commercially available through several suppliers but has not been the subject of dedicated pharmacological or biochemical studies. This absence of direct evidence means all differentiation claims for this specific compound are necessarily inferential, based on structurally related analogs or general class trends [2].

data gap primary literature evidence-based procurement

Procurement-Driven Application Scenarios for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide


Chemical Biology Probe Development for Nitrobenzamide Positional SAR

Use the compound as a meta-nitrobenzamide probe to systematically compare target engagement and cellular cytotoxicity against 2-nitro and 4-nitro positional isomers. The differential dipole moment and hydrogen-bonding pattern of the 3-nitro group may reveal target preferences not observed with the para-nitro analog [1]. This scenario is supported by class-level SAR showing that nitro position dictates potency in MCF-7 and HT-29 cell lines [1].

Anti-Virulence Screening Against Sortase A and Related Transpeptidases

Deploy the 5-benzyl compound as a non-thioether control in SrtA inhibition assays alongside benzylthio derivatives (e.g., N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide; IC50 = 3.8 µM [2]). The absence of the thioether sulfur removes a potential covalent binding site, enabling assessment of non-covalent inhibition modalities and selectivity profiles [2].

Fragment-Based or Scaffold-Hopping Library Integration

Incorporate the compound into diversity-oriented screening libraries as a novel 1,3,4-thiadiazole benzamide scaffold. Its benzyl substituent offers higher lipophilicity and conformational flexibility than methyl or phenyl analogs, potentially interacting with hydrophobic binding pockets inaccessible to smaller derivatives [1]. The 3-nitro group can serve as a synthetic handle for late-stage functionalization via reduction to an aniline, enabling rapid analog generation.

Comparative Pharmacokinetic Profiling of Benzyl-Thiadiazole Series

Evaluate the compound in parallel with 5-benzyl-1,3,4-thiadiazol-2-yl-4-nitrobenzamide, 5-methyl, and 5-benzylthio derivatives in ADME/Tox assays to map the influence of the 5-substituent and nitro position on metabolic stability, solubility, and permeability. This data will guide lead optimization decisions in thiadiazole-based drug discovery programs [1].

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.